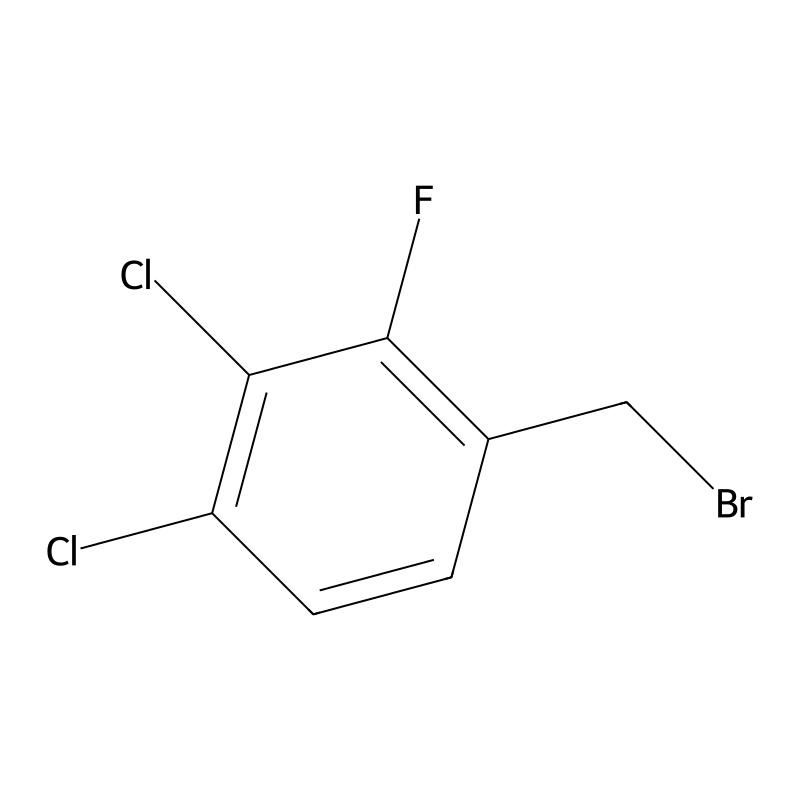3,4-Dichloro-2-fluorobenzyl bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3,4-Dichloro-2-fluorobenzyl bromide is an organic compound with the molecular formula and a molecular weight of approximately 257.91 g/mol. This compound features a benzyl group substituted with two chlorine atoms, one fluorine atom, and a bromine atom. Its structure can be represented as follows:
- Molecular Structure: The compound consists of a benzene ring with two chlorine atoms located at the 3 and 4 positions, a fluorine atom at the 2 position, and a bromomethyl group attached to the benzene ring.
This compound is primarily utilized in chemical synthesis and research applications due to its unique reactivity profile.
- Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring can enhance reactivity towards electrophiles.
- Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.
These reactions are essential for synthesizing more complex organic molecules and exploring the compound's potential applications in medicinal chemistry.
While specific biological activity data for 3,4-dichloro-2-fluorobenzyl bromide is limited, compounds with similar structures often exhibit significant biological properties. For instance, halogenated benzyl compounds can demonstrate antimicrobial, antiviral, or anticancer activities. The presence of chlorine and fluorine atoms may enhance lipophilicity and bioactivity, making this compound a candidate for further biological evaluation.
Synthesis of 3,4-dichloro-2-fluorobenzyl bromide can be achieved through various methods:
- Halogenation: Starting from 2-fluorobenzyl chloride, chlorination can be performed using chlorine gas or other chlorinating agents to introduce chlorine atoms at the 3 and 4 positions.
- Bromination: The introduction of the bromomethyl group can be accomplished through a bromomethylation reaction using formaldehyde and hydrobromic acid in the presence of a catalyst.
- Nucleophilic Substitution: The compound can also be synthesized by nucleophilic substitution reactions involving suitable precursors.
These methods allow for the controlled synthesis of the compound while ensuring high purity levels.
3,4-Dichloro-2-fluorobenzyl bromide has several applications:
- Pharmaceutical Intermediates: It serves as an important intermediate in the synthesis of various pharmaceuticals.
- Chemical Research: Used in synthetic organic chemistry for developing new compounds with potential biological activity.
- Material Science: Its unique properties may find applications in polymer science or as a building block for advanced materials.
Interaction studies involving 3,4-dichloro-2-fluorobenzyl bromide focus on understanding its reactivity and potential biological effects. These studies typically examine:
- Reactivity with Nucleophiles: Investigating how the compound interacts with different nucleophiles to form new products.
- Biological Interactions: Assessing its potential effects on biological systems, which could lead to insights into its pharmacological properties.
Such studies are crucial for evaluating the safety and efficacy of compounds derived from 3,4-dichloro-2-fluorobenzyl bromide.
Several compounds share structural similarities with 3,4-dichloro-2-fluorobenzyl bromide. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,4-Dichlorobenzyl chloride | C7H5Cl2 | Lacks fluorine; used in similar applications |
| 2-Fluorobenzyl bromide | C7H6BrF | Contains only one chlorine; different reactivity |
| 4-Bromo-2-chlorobenzyl fluoride | C7H6BrClF | Different halogen placement; varied biological activity |
The unique combination of two chlorine atoms and one fluorine atom in 3,4-dichloro-2-fluorobenzyl bromide contributes to its distinct reactivity profile compared to these similar compounds. This uniqueness enhances its potential applications in chemical synthesis and biological research.








